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Fructose-1,6-diphosphate magnesium salt

Cat. No.: B13392825
M. Wt: 362.41 g/mol
InChI Key: NKZNNLMUFZCZLJ-ZHVXJHSSSA-L
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Description

Importance of Magnesium as a Cofactor in Fructose-1,6-Diphosphate (B8644906) Biochemistry

Magnesium ions (Mg²⁺) are essential cofactors for a vast number of enzymes, and their role in the biochemistry of fructose-1,6-diphosphate is particularly critical. semanticscholar.orgnih.gov Many of the enzymes involved in glycolysis and gluconeogenesis are sensitive to and dependent on the concentration of Mg²⁺. nih.gov

The primary mechanism by which magnesium facilitates these reactions is through its interaction with adenosine (B11128) triphosphate (ATP). The enzymes that utilize ATP, such as phosphofructokinase-1 (PFK-1) and hexokinase, actually bind to a MgATP²⁻ complex rather than free ATP. nih.govvaia.com This chelation of magnesium to the phosphate (B84403) groups of ATP helps to shield the negative charges, making the terminal phosphate group more susceptible to nucleophilic attack, which is a key step in the phosphorylation of fructose-6-phosphate (B1210287) to form fructose-1,6-diphosphate. vaia.com

Similarly, the enzyme fructose-1,6-bisphosphatase (FBPase), which catalyzes the reverse reaction in gluconeogenesis, also requires magnesium for its activity. wikipedia.orgresearchgate.net The catalytic mechanism of FBPase involves the coordination of magnesium ions within the active site, which facilitates the hydrolysis of the phosphate group from the C1 position of fructose-1,6-diphosphate. pnas.orgatomistry.com Crystal structure analyses have revealed the specific binding sites for magnesium ions within the FBPase enzyme complex, confirming their direct involvement in the catalytic process. pnas.orgdocumentsdelivered.com

Table 2: Magnesium-Dependent Enzymes in Fructose-1,6-Diphosphate Metabolism

Enzyme Pathway Function of Magnesium
Phosphofructokinase-1 (PFK-1) Glycolysis Forms MgATP²⁻ complex, facilitating phosphate transfer.
Fructose-1,6-bisphosphatase (FBPase) Gluconeogenesis Binds to the active site, essential for catalysis.
Hexokinase Glycolysis Forms MgATP²⁻ complex for glucose phosphorylation. nih.gov
Pyruvate (B1213749) Kinase Glycolysis Requires Mg²⁺ for optimal activity. nih.gov

Foundational Research and Historical Perspectives on Fructose-1,6-Diphosphate

The discovery of fructose-1,6-diphosphate is intrinsically linked to the early investigations into the process of fermentation. In 1906, British biochemists Arthur Harden and William John Young made a groundbreaking observation while studying alcoholic fermentation in yeast extracts. denversportsrecovery.comaboutnad.com They found that the addition of inorganic phosphate to the yeast juice significantly accelerated the rate of fermentation. royalsocietypublishing.org This acceleration was temporary, and they discovered that the phosphate was being incorporated into an organic form. royalsocietypublishing.org This organic phosphate ester was initially named the "Harden-Young ester." wikipedia.orgwikipedia.org

Subsequent research led to the chemical identification of the Harden-Young ester as fructose-1,6-diphosphate. wikipedia.org This discovery was a pivotal moment in biochemistry, as it was one of the first pieces of evidence for the involvement of phosphorylated intermediates in metabolic pathways. nih.gov For their work on fermentation and fermentative enzymes, Arthur Harden, along with Hans von Euler-Chelpin, was awarded the Nobel Prize in Chemistry in 1929. denversportsrecovery.comwikipedia.org

The broader context of the glycolytic pathway, often referred to as the Embden-Meyerhof-Parnas pathway, was elucidated through the contributions of several other pioneering scientists. sigmaaldrich.comyoutube.com Gustav Embden and Otto Meyerhof made significant strides in piecing together the sequence of reactions involved in the conversion of glucose to lactate (B86563) in muscle. researchgate.netnobelprize.org Meyerhof, who received the Nobel Prize in Physiology or Medicine in 1922 for his work on the metabolism of muscle, played a key role in identifying many of the enzymes and intermediates of glycolysis, including the central role of fructose-1,6-diphosphate. nobelprize.orgbritannica.com The collective efforts of these and other researchers laid the foundation for our modern understanding of cellular energy metabolism.

Table 3: Timeline of Key Discoveries

Year Scientist(s) Discovery
1906 Arthur Harden & William John Young Discovered that phosphate stimulates fermentation and identified a phosphorylated sugar ester (later named Harden-Young ester). denversportsrecovery.comroyalsocietypublishing.org
1922 Otto Meyerhof Awarded the Nobel Prize for his research on the chemical reactions of metabolism in muscle, contributing significantly to the understanding of glycolysis. britannica.com
1929 Arthur Harden & Hans von Euler-Chelpin Awarded the Nobel Prize in Chemistry for their investigations into the fermentation of sugar and fermentative enzymes. denversportsrecovery.comwikipedia.org
1930s Gustav Embden, Otto Meyerhof, and others Elucidated the complete sequence of reactions in the glycolytic pathway, establishing the central role of Fructose-1,6-diphosphate. sigmaaldrich.comnobelprize.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12MgO12P2 B13392825 Fructose-1,6-diphosphate magnesium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12MgO12P2

Molecular Weight

362.41 g/mol

IUPAC Name

magnesium;[(2R,3R,5S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C6H14O12P2.Mg/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+2/p-2/t3-,4+,5?,6+;/m1./s1

InChI Key

NKZNNLMUFZCZLJ-ZHVXJHSSSA-L

Isomeric SMILES

C([C@@H]1[C@@H](C([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Origin of Product

United States

Fructose 1,6 Diphosphate Magnesium Salt in Core Metabolic Pathways

Glycolytic Pathway Integration of Fructose-1,6-Diphosphate (B8644906)

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating high-energy compounds like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). letstalkacademy.com Fructose-1,6-diphosphate is a central molecule in this process, marking a key commitment point in the pathway.

Fructose-1,6-diphosphate is formed in the third step of glycolysis from fructose-6-phosphate (B1210287). This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), which transfers a phosphate (B84403) group from ATP to fructose-6-phosphate. wikipedia.orgreactome.org This step is one of the most crucial regulatory points in the entire glycolytic sequence. wikipedia.orgbyjus.com

The formation of fructose-1,6-diphosphate is considered the "committed" step of glycolysis because it is essentially irreversible under physiological conditions. wikipedia.orgvaia.com While earlier intermediates like glucose-6-phosphate can be diverted into other metabolic routes such as the pentose (B10789219) phosphate pathway or glycogen (B147801) synthesis, the formation of fructose-1,6-diphosphate locks the molecule into the glycolytic pathway, committing it to be broken down for energy production. wikipedia.org The activity of PFK-1 is tightly controlled by various allosteric regulators, which allows the cell to manage the rate of glycolysis in response to its energy status. vaia.com

Following its synthesis, fructose-1,6-diphosphate is cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). letstalkacademy.comnih.gov This reaction is a retro-aldol cleavage. letstalkacademy.com DHAP is subsequently isomerized into another molecule of G3P. Therefore, one molecule of fructose-1,6-diphosphate yields two molecules of glyceraldehyde-3-phosphate.

These two G3P molecules then enter the "payoff phase" of glycolysis. In this second stage of the pathway, each G3P molecule is oxidized and converted into pyruvate. This process involves a series of reactions that yield a net production of ATP and NADH. The breakdown of fructose-1,6-diphosphate into two three-carbon units effectively doubles the energy yield from the subsequent steps of glycolysis, making it a critical precursor for the efficient generation of cellular energy.

Gluconeogenic Pathway Regulation by Fructose-1,6-Diphosphate

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. It is essentially the reverse of glycolysis, although it utilizes different enzymes at the irreversible steps to overcome large energy barriers. alivetek.org

In the gluconeogenic pathway, fructose-1,6-diphosphate serves as a substrate for the enzyme fructose-1,6-bisphosphatase (FBPase). taylorandfrancis.comebi.ac.uk This enzyme catalyzes the hydrolysis of the phosphate group from carbon 1 of fructose-1,6-diphosphate, yielding fructose-6-phosphate and an inorganic phosphate molecule. ebi.ac.uknih.gov This reaction is a key regulatory step in gluconeogenesis. nih.govmdpi.com Like its glycolytic counterpart PFK-1, FBPase is a rate-limiting enzyme that is subject to stringent cellular control. oup.com The activity of FBPase requires the presence of divalent metal ions, with magnesium (Mg²⁺) and manganese (Mn²⁺) being preferred. wikipedia.org

Glycolysis and gluconeogenesis are reciprocally regulated to prevent a futile cycle, where glucose is simultaneously synthesized and broken down, leading to a net consumption of ATP. nih.govaklectures.com This control is exerted primarily at the irreversible steps of the pathways, particularly the interconversion between fructose-6-phosphate and fructose-1,6-diphosphate. The enzymes catalyzing these opposing reactions, PFK-1 (glycolysis) and FBPase (gluconeogenesis), are regulated by the same allosteric effectors but in opposite ways. wikipedia.orgyoutube.com

When the cell has a high energy charge (high ATP/AMP ratio), glycolysis is inhibited, and gluconeogenesis is favored. aklectures.com Conversely, when the energy charge is low (low ATP/AMP ratio), glycolysis is stimulated to produce ATP. vaia.com

Key allosteric regulators include:

ATP and Citrate (B86180): High levels of ATP and citrate, which signal energy abundance, inhibit PFK-1. vaia.comditki.com Citrate also activates FBPase, further promoting gluconeogenesis. youtube.com

AMP: High levels of adenosine monophosphate (AMP), an indicator of low cellular energy, allosterically activate PFK-1 and inhibit FBPase. nih.govmedschoolcoach.com

Fructose-2,6-bisphosphate: This is a potent allosteric regulator that is not a metabolic intermediate of either pathway but is synthesized specifically to control the flux between them. youtube.com It strongly activates PFK-1 and inhibits FBPase, thereby stimulating glycolysis and suppressing gluconeogenesis. wikipedia.orgnih.gov The levels of fructose-2,6-bisphosphate are controlled by a bifunctional enzyme whose activity is regulated by hormones like insulin (B600854) and glucagon. ditki.commedschoolcoach.com

Interactive Table: Reciprocal Regulation of PFK-1 and FBPase

RegulatorEffect on PFK-1 (Glycolysis)Effect on FBPase (Gluconeogenesis)Metabolic Signal
ATP Inhibition ditki.comyoutube.com-High Energy
AMP Activation byjus.commedschoolcoach.comInhibition nih.govyoutube.comLow Energy
Citrate Inhibition ditki.comActivation youtube.comquizlet.comEnergy & Precursor Abundance
Fructose-2,6-bisphosphate Strong Activation byjus.comyoutube.comStrong Inhibition wikipedia.orgquizlet.comHigh Glucose Availability

Interconnections between Fructose-1,6-Diphosphate Metabolism and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis that is crucial for generating NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate. wikipedia.org While glucose-6-phosphate is the direct entry point into the PPP, the metabolism of fructose-1,6-diphosphate has an indirect but significant influence on this pathway. researchgate.netnih.gov

Research indicates that fructose-1,6-diphosphate can act as a stimulator of the pentose phosphate pathway. researchgate.net An accumulation of fructose-1,6-diphosphate can lead to a feedback mechanism that shunts glucose-6-phosphate away from glycolysis and into the PPP. researchgate.net This diversion is critical for producing NADPH, which is essential for reductive biosynthesis reactions (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione (B108866). wikipedia.orgresearchgate.net Therefore, the metabolic fate of fructose-1,6-diphosphate is interconnected with the cell's need not only for ATP but also for reducing power and biosynthetic precursors.

Enzymatic Regulation and Molecular Interactions Involving Fructose 1,6 Diphosphate Magnesium Salt

Phosphofructokinase (PFK) Regulation by Fructose-1,6-Diphosphate (B8644906)

Phosphofructokinase-1 (PFK-1) is the enzyme that catalyzes the synthesis of Fructose-1,6-diphosphate (F-1,6-BP) from Fructose-6-phosphate (B1210287) (F6P) and ATP. byjus.comwikipedia.org This step is a major control point and is considered the committed step of glycolysis. wikipedia.orgvaia.com The regulation of PFK-1 is critical for controlling the rate of glycolysis and, consequently, the production of its product, F-1,6-BP.

While Fructose-1,6-diphosphate is the product of the reaction catalyzed by PFK-1, the enzyme's activity is primarily regulated by other allosteric effectors that signal the energy state of the cell. wikipedia.orgnih.gov The most potent allosteric activators of PFK-1 are Fructose-2,6-bisphosphate (F-2,6-BP) and Adenosine (B11128) monophosphate (AMP). byjus.comvaia.com

Fructose-2,6-bisphosphate (F-2,6-BP): This is the most significant activator of PFK-1 in eukaryotes. wikipedia.org It is synthesized from Fructose-6-phosphate by a separate enzyme, Phosphofructokinase-2 (PFK-2). byjus.com An abundance of F6P leads to a higher concentration of F-2,6-BP, which then binds to an allosteric site on PFK-1. byjus.comwikipedia.org This binding dramatically increases the affinity of PFK-1 for its substrate, F6P, and importantly, it overcomes the inhibitory effect of high ATP concentrations. byjus.comwikipedia.org This mechanism provides a powerful feedforward stimulation, accelerating glycolysis when glucose is abundant. byjus.com

Adenosine Monophosphate (AMP): AMP is a sensitive indicator of a low cellular energy charge. When ATP is consumed, levels of ADP and subsequently AMP rise. AMP binds to an allosteric site on PFK-1 and activates the enzyme, signaling the need to produce more ATP through glycolysis. byjus.comvaia.com Like F-2,6-BP, AMP binding helps to relieve the allosteric inhibition caused by ATP. proteopedia.org

In contrast, high levels of ATP and citrate (B86180) act as allosteric inhibitors. ATP can bind to both the active site (as a substrate) and a separate, lower-affinity allosteric site. When cellular ATP levels are high, binding at the allosteric site inhibits the enzyme, reducing the rate of glycolysis and preventing unnecessary glucose consumption. wikipedia.orgproteopedia.org

RegulatorEffect on PFK-1Mechanism of Action
Fructose-2,6-bisphosphateActivationIncreases affinity for F6P; overcomes ATP inhibition. byjus.comwikipedia.org
AMP / ADPActivationBinds to allosteric site, relieves ATP inhibition, signals low energy. vaia.comproteopedia.org
ATPInhibitionBinds to a separate allosteric site at high concentrations, signaling high energy. wikipedia.org
CitrateInhibitionEnhances the inhibitory effect of ATP; signals that biosynthetic precursors are abundant. nih.gov

PFK-1 is a tetrameric enzyme that exists in two main conformational states: a high-activity 'R' (relaxed) state and a low-activity 'T' (tense) state. proteopedia.orgebi.ac.uk The allosteric regulation of the enzyme is governed by the equilibrium between these two states.

The binding of substrates and activators shifts the equilibrium towards the active R-state, while inhibitors stabilize the inactive T-state. proteopedia.org

T-state (Inactive): In the T-state, the binding site for the substrate Fructose-6-phosphate is disrupted. nih.gov This conformation is stabilized by the binding of allosteric inhibitors like ATP. proteopedia.org When ATP binds to the inhibitory site, it promotes the T-state, which has a low affinity for F6P, thus slowing down the reaction. proteopedia.org

R-state (Active): The binding of activators, such as Fructose-2,6-bisphosphate or AMP, to their respective allosteric sites induces a conformational change that stabilizes the R-state. proteopedia.org This transition involves a rotation of the subunits relative to each other, which in turn restructures the active site to have a high affinity for F6P. ebi.ac.ukresearchgate.net The binding of the substrate F6P itself also preferentially occurs in the R-state, leading to cooperative binding where the binding of one F6P molecule increases the affinity of the other active sites for the substrate. proteopedia.org Recent structural studies of human PFK-1 have provided detailed insights into the large conformational changes that occur upon ligand binding and the specific interactions at the subunit interfaces that regulate the enzyme's activity. nih.govnih.gov

Fructose-1,6-Bisphosphatase (FBPase) Modulation by Fructose-1,6-Diphosphate

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. ebi.ac.uk It catalyzes the reverse reaction of PFK-1, hydrolyzing Fructose-1,6-diphosphate to Fructose-6-phosphate and inorganic phosphate (B84403) (Pi). nih.govalivetek.org This regulation is crucial to prevent a futile cycle where glycolysis and gluconeogenesis operate simultaneously. wikipedia.org

Fructose-1,6-diphosphate is the specific substrate for FBPase. ebi.ac.uk The enzyme catalyzes the hydrolysis of the phosphate group at the C1 position of the fructose (B13574) molecule. alivetek.org In solution, F-1,6-BP exists as an equilibrium mixture of cyclic furanose anomers (α and β) and a small amount of an acyclic keto form. acs.org Kinetic studies, particularly rapid quench experiments, have demonstrated that FBPase exhibits a strong stereospecificity for the α-anomer of Fructose-1,6-diphosphate. acs.orgnih.gov The β-anomer is utilized at a much slower rate, primarily after it converts to the α form through mutarotation, a process that is not catalyzed by the enzyme. nih.gov

To prevent wasteful ATP hydrolysis that would occur if PFK-1 and FBPase were simultaneously active, FBPase is subject to potent allosteric inhibition. The two main physiological inhibitors are Fructose-2,6-bisphosphate and AMP, the same molecules that act as activators for PFK-1. nih.govnih.gov

Fructose-2,6-bisphosphate (F-2,6-BP): This molecule is a powerful competitive inhibitor of FBPase. nih.govnih.gov It binds to the active site, sterically hindering the access of the substrate, F-1,6-BP. nih.gov The presence of F-2,6-BP changes the substrate saturation curve from hyperbolic to sigmoidal, indicating cooperative inhibition. pnas.org

Adenosine Monophosphate (AMP): AMP is a key allosteric inhibitor that signals a low energy state in the cell, where gluconeogenesis should be turned off to conserve energy. nih.gov Unlike F-2,6-BP, AMP binds to a distinct allosteric site, distant from the active site. nih.gov Its binding induces a significant conformational change in the enzyme, rotating two of the tetramer's subunits relative to the other two, which results in a less active enzyme form. nih.gov

These two inhibitors act synergistically; the presence of F-2,6-BP enhances the inhibitory effect of AMP, meaning a lower concentration of AMP is required for inhibition. nih.govnih.govnih.gov This dual-inhibition mechanism provides a highly sensitive switch to control the flux through the gluconeogenic pathway. pnas.org

InhibitorType of InhibitionBinding SiteReported Ki (Inhibition Constant)
Fructose-2,6-bisphosphateCompetitive nih.govnih.govActive Site nih.gov~0.5 µM (for rat liver FBPase) nih.gov
Adenosine Monophosphate (AMP)Allosteric nih.govnih.govSeparate Allosteric Site nih.govVariable, acts synergistically with F-2,6-BP pnas.org

The catalytic activity of Fructose-1,6-bisphosphatase is absolutely dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective. ebi.ac.ukwikipedia.org Magnesium ions play multiple critical roles within the enzyme's active site. ebi.ac.uk Structural studies have revealed the presence of three metal-binding sites that coordinate to the substrate and key amino acid residues. ebi.ac.uk

The proposed catalytic mechanism involves these magnesium ions in several key steps:

Substrate Binding: Mg²⁺ ions help to correctly position the Fructose-1,6-diphosphate substrate in the active site through coordination with the phosphate groups. ebi.ac.uk

Nucleophile Activation: A magnesium ion is thought to activate a water molecule, lowering its pKa and facilitating its deprotonation to form a hydroxide (B78521) ion. This hydroxide ion then serves as the nucleophile that attacks the phosphorus atom of the C1-phosphate group. ebi.ac.uk

Stabilization: The metal ions stabilize the negative charges of the phosphate groups and the transition state during the hydrolysis reaction. ebi.ac.uk

Dynamic Loop Structures and Allosteric Communication Pathways in FBPase

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, is subject to complex allosteric regulation. nih.govmdpi.com A critical element in its regulatory mechanism is a dynamic loop, spanning residues 52-72, which has been implicated in both catalysis and allosteric inhibition. nih.govacs.orgiastate.edu This loop can exist in three distinct conformational states: engaged, disengaged, and disordered. iastate.eduresearchgate.net The enzyme's catalytic activity is dependent on the ability of this loop to cycle between the engaged and disordered states. researchgate.net

The binding of allosteric inhibitors, such as AMP, stabilizes the T-state (tense, less active) conformation of the enzyme. nih.gov This conformational change induces a pairwise rotation of the subunits and stabilizes the dynamic loop in a "disengaged" state, rendering the enzyme less active. nih.govresearchgate.net This allosteric communication between the distant AMP binding site and the active site is crucial for preventing a futile cycle of glycolysis and gluconeogenesis. nih.gov Crystal structures have revealed that in the absence of allosteric inhibitors and in the presence of products and metal ions, the loop is in a well-defined "engaged" conformation within the active site. nih.govacs.org The N-terminal region of FBPase also plays a role in stabilizing the disengaged state of the loop, and its deletion significantly alters the allosteric regulation by AMP. iastate.edu

Loop StateAssociated FactorsImpact on FBPase Activity
Engaged Products (Fructose-6-phosphate, Pi), Metal ions (e.g., Zn2+)Active
Disengaged Allosteric inhibitors (e.g., AMP)Inactive
Disordered Part of the active catalytic cycleActive

Allosteric Activation of Pyruvate (B1213749) Kinase by Fructose-1,6-Diphosphate

Pyruvate kinase (PK), which catalyzes the final and irreversible step of glycolysis, is a crucial point of regulation. libretexts.orgnih.gov It is allosterically activated by fructose-1,6-bisphosphate (FBP) in a process known as feed-forward activation. libretexts.orgstanford.educreative-proteomics.com This mechanism ensures that the increased flux of intermediates through the upper stages of glycolysis is matched by an increased rate at the final step, preventing the accumulation of intermediates and efficiently generating ATP. nih.govnih.gov

The binding of FBP to an allosteric site, located approximately 40 Å from the active site within the regulatory C-domain, induces a conformational change in the enzyme. nih.govresearchgate.net This transition from an inactive T-state to an active R-state increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). nih.govresearchgate.net This allosteric activation is a key feature of most PK isozymes, with the M1 form being a notable exception. libretexts.org The binding of FBP involves ionic interactions through its phosphate groups. nih.gov

Integrated Allosteric Regulatory Networks Centered on Fructose-1,6-Diphosphate

Fructose-1,6-bisphosphate stands as a central signaling metabolite, integrating information about glycolytic flux and orchestrating the activity of multiple enzymes. rug.nl Its concentration correlates with the rate of glycolysis, allowing it to act as a flux-sensing molecule. rug.nl

The regulatory network centered on FBP ensures a coordinated response to the cell's energy status. When energy levels are low, glycolysis is stimulated. The production of FBP by phosphofructokinase-1 (PFK-1) not only commits glucose to glycolysis but also activates pyruvate kinase downstream, creating a powerful feed-forward loop. libretexts.orgnih.gov This ensures a smooth and efficient conversion of glucose to pyruvate.

Conversely, in gluconeogenesis, high levels of FBP would be counterproductive. The reciprocal regulation of PFK-1 and FBPase by molecules like AMP and fructose-2,6-bisphosphate ensures that these two opposing pathways are not active simultaneously. nih.govmdpi.com FBP itself does not directly inhibit FBPase, but its role as a key product of the opposing pathway underscores the intricate balance maintained by the allosteric regulation of these enzymes. The integrated network of feed-forward activation and feedback inhibition, with FBP at its core, allows for robust and efficient control over central carbon metabolism. rug.nlnih.gov

Cellular and Subcellular Mechanisms of Fructose 1,6 Diphosphate Action

Mitochondrial Function and Bioenergetics Mediated by Fructose-1,6-Diphosphate (B8644906)

Fructose-1,6-diphosphate (FDP), a key intermediate in carbohydrate metabolism, exerts significant influence on mitochondrial function and cellular bioenergetics. biosynth.com Its role extends beyond being a mere substrate in glycolysis, actively participating in the preservation of cellular energy stores and protecting mitochondria, the powerhouses of the cell, from stress-induced damage.

A primary mechanism by which Fructose-1,6-diphosphate preserves the cellular adenosine (B11128) triphosphate (ATP) pool is by bypassing a critical regulatory step in glycolysis. biosynth.com This metabolic pathway is a major source of ATP, especially under conditions of limited oxygen supply. The formation of FDP from fructose-6-phosphate (B1210287) is an energy-consuming step that can be inhibited under cellular stress. By providing a direct source of FDP, this limitation is overcome, allowing for the continued production of ATP.

This preservation of ATP is crucial for maintaining essential cellular functions, including the activity of ion pumps and other energy-dependent processes that are vital for cell survival. The ability of FDP to sustain ATP production has been observed to be beneficial in various models of cellular injury. nih.gov

Fructose-1,6-diphosphate also modulates the process of oxidative phosphorylation within the mitochondria, which is the most efficient pathway for ATP synthesis. Research has shown that FDP can have a dual effect on mitochondrial respiration. In some instances, it has been observed to stimulate the respiratory flux, while in others, particularly in certain types of yeast and mammalian cells, it can inhibit oxidative phosphorylation. researchgate.netnih.gov This inhibitory effect is thought to be a regulatory mechanism, potentially contributing to the Crabtree effect, where high glucose concentrations lead to a decrease in oxygen consumption. nih.gov

Conversely, in studies related to ischemia-reperfusion injury, FDP has been shown to have a protective effect on mitochondrial oxidative phosphorylation capacity. nih.gov Treatment with FDP in animal models has resulted in significantly higher respiratory control ratios and adenine (B156593) nucleotide content in mitochondria isolated from livers subjected to ischemia and reperfusion. nih.gov This suggests that FDP can help preserve the efficiency of mitochondrial ATP production under stressful conditions.

Cellular stress, particularly from ischemia-reperfusion, can lead to significant damage to mitochondrial structure and function. FDP has been demonstrated to protect mitochondrial integrity in the face of such insults. This protective role is partly attributed to its ability to suppress the formation of lipid peroxides, which are damaging byproducts of oxidative stress. nih.gov

Regulation of Cellular Ion Homeostasis by Fructose-1,6-Diphosphate

Maintaining the delicate balance of ions across cellular membranes is fundamental to cell life. Fructose-1,6-diphosphate plays a role in regulating this ion homeostasis, particularly concerning calcium, potassium, and sodium ions.

Intracellular calcium (Ca2+) is a vital signaling molecule, but excessive levels can be toxic to cells. FDP has been shown to modulate intracellular calcium dynamics, helping to prevent damaging increases in its concentration. Studies in cardiomyocytes have demonstrated that FDP can decrease intracellular calcium levels and increase the activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA), an enzyme responsible for pumping calcium out of the cytoplasm. nih.gov This action helps to alleviate the cardiotoxic effects of certain drugs by restoring normal calcium handling within the cells. nih.gov

The ability of FDP to influence calcium signaling pathways may also contribute to its neuroprotective effects, as it has been shown to stabilize intracellular calcium in models of excitotoxic injury. frontiersin.org

Fructose-1,6-diphosphate has been observed to counteract the effects of high potassium concentrations on cardiac muscle. nih.gov In experimental models, FDP was able to protect against the lethal effects of potassium chloride, which can cause cardiac arrest by disrupting the normal electrical activity of the heart. nih.gov This suggests that FDP can influence the fluxes of potassium ions across cell membranes, helping to maintain normal cardiac function in the face of ionic imbalances.

Furthermore, a diet rich in fructose (B13574) has been linked to alterations in sodium and potassium levels in the blood plasma, as well as changes in the activity of the Na,K-ATPase enzyme in the kidney. nih.gov While this research focuses on the effects of dietary fructose, it highlights the broader impact of fructose metabolism on ion transport processes. The Na,K-ATPase is a crucial enzyme that maintains the electrochemical gradients of sodium and potassium across the cell membrane, and its proper function is essential for numerous cellular processes.

Mitigation of Oxidative Stress and Enhancement of Antioxidant Systems by Fructose-1,6-Diphosphate

Fructose-1,6-diphosphate (FDP) demonstrates significant cytoprotective effects through its ability to counteract oxidative stress and bolster cellular antioxidant defenses. mdpi.comyoutube.com These actions are critical in protecting cells and tissues from damage induced by various harmful conditions. mdpi.comyoutube.com The mechanisms underlying these protective effects are multifaceted, involving the direct reduction of reactive oxygen species and interaction with key signaling pathways.

Reduction of Reactive Oxygen Species Generation

Fructose-1,6-diphosphate has been shown to limit the production of free radicals, a key factor in its ability to decrease oxidative stress. mdpi.comyoutube.com One proposed mechanism for this antioxidant activity is its ability to chelate iron. wikipedia.org Specifically, FDP can bind and sequester ferrous iron (Fe(II)). wikipedia.org This action is crucial because the oxidation of Fe(II) to ferric iron (Fe(III)) can generate highly reactive oxygen species through Fenton chemistry. wikipedia.org By sequestering Fe(II), FDP may prevent these electron transfers, thereby functioning as an antioxidant within the body. wikipedia.org

Research has also indicated that FDP can inhibit the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) and decrease the intracellular ratio of oxidized to reduced glutathione (B108866) (GSSG/GSH), further highlighting its role in maintaining a balanced redox state within the cell.

Involvement in Nitric Oxide Signaling Pathways

Fructose-1,6-diphosphate is also implicated in the modulation of nitric oxide (NO) signaling pathways, which play a crucial role in various physiological and pathological processes. mdpi.comyoutube.com Studies have shown that FDP can attenuate the induction of inducible nitric oxide synthase (iNOS) in microglia stimulated with lipopolysaccharide. This suppression of iNOS expression leads to a dose-dependent decrease in NO production.

Furthermore, in models of brain ischemia, FDP has been found to inhibit the expression of iNOS by reducing glutamate (B1630785) release. Given that both glutamate and iNOS are implicated in cell damage, this action of FDP is a significant aspect of its neuroprotective properties. The modulation of NO signaling by FDP represents a key mechanism through which it exerts its cytoprotective effects.

Preservation of Cellular Membrane Stability and Functionality

Fructose-1,6-diphosphate plays a role in maintaining the stability and functionality of cellular and organelle membranes. mdpi.com This is a critical aspect of its cytoprotective mechanism, as membrane integrity is essential for cellular homeostasis and survival. Research suggests that FDP can regulate the flow of ions across cell membranes, which is vital for preventing cellular swelling and maintaining proper electrochemical gradients.

Studies using lipid vesicles and human endothelial cells have explored the effects of FDP on membrane bilayers. It has been observed that FDP can cause a dose-dependent depolarization of the cell membrane. It is suggested that FDP destabilizes membrane bilayers by decreasing the interaction between fatty acyl chains. This leads to a significant increase in membrane permeability, which may facilitate the entry of FDP into the cell where it can be utilized as a glycolytic intermediate.

Modulation of Intracellular Signaling Pathways by Fructose-1,6-Diphosphate

Fructose-1,6-diphosphate is known to influence various intracellular signaling pathways, contributing to its diverse physiological effects. A key pathway modulated by FDP is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways

Fructose-1,6-diphosphate has been shown to interact with the MAPK signaling cascade, which is a critical regulator of cellular processes such as growth, differentiation, and stress responses. Research indicates that FDP can suppress the phosphorylation of three major MAPK subtypes: p38 MAPK, JNK, and ERK, when induced by lipopolysaccharide. The neuroprotective effects of FDP against excitotoxicity have been linked to the downregulation of free radical production through the p38MAPK/ERK pathway.

The enzyme that dephosphorylates FDP, Fructose-1,6-bisphosphatase (FBP1), has been identified as a negative modulator of the IQGAP1–MAPK signaling axis in certain cancer cells. This suggests an indirect regulatory role for FDP levels in the activity of this pathway.

Fructose-1,6-Diphosphate in Cell Cycle Regulation and Cell Survival Mechanisms

Fructose-1,6-diphosphate and its metabolic pathway are intricately linked to the regulation of the cell cycle and the promotion of cell survival. While direct modulation of cell cycle proteins by FDP is an area of ongoing research, its influence on cellular metabolism and stress responses has clear implications for cell fate. In some cancer cell lines, the enzyme Fructose-1,6-bisphosphatase 1 (FBP1), which hydrolyzes FDP, has been shown to influence the cell cycle. Silencing of FBP1 led to a decrease in the number of cells in the G2/M phase, while its overexpression caused an increase. nih.gov This suggests that the levels of Fructose-1,6-diphosphate could play a role in cell cycle progression.

Furthermore, FDP has demonstrated a role in promoting cell survival by inhibiting apoptosis. For instance, in the context of asthma, the overexpression of FBP1 has been found to aggravate oxidative stress-induced apoptosis. nih.govnih.gov Conversely, the presence of FDP would be expected to counteract this effect. The anti-apoptotic effects of FDP are also evident in its ability to upregulate the expression of anti-apoptotic proteins like Bcl-2 during acute cold exposure. mdpi.com

Interactive Data Table: Summary of Research Findings on Fructose-1,6-Diphosphate's Cellular Mechanisms

Mechanism Key Findings Model System
Mitigation of Oxidative Stress Reduces reactive oxygen species (ROS) generation. mdpi.comyoutube.comMicroglial cells
Sequesters ferrous iron (Fe(II)) to prevent Fenton reactions. wikipedia.orgIn vitro
Nitric Oxide Signaling Suppresses inducible nitric oxide synthase (iNOS) expression.Microglial cells
Inhibits glutamate release, leading to reduced iNOS expression.Rat forebrain slices
Membrane Stability Causes dose-dependent membrane depolarization.Human endothelial cells
Increases membrane permeability by decreasing fatty acyl chain interaction.Lipid vesicles
MAPK Pathway Modulation Suppresses LPS-induced phosphorylation of p38, JNK, and ERK.Microglial cells
Neuroprotection via downregulation of the p38MAPK/ERK pathway.Cortical neurons
Cell Cycle and Survival Levels may influence G2/M phase progression (via FBP1). nih.govBronchial epithelial cells nih.gov
Upregulates anti-apoptotic protein Bcl-2. mdpi.comMouse liver

Investigational Models and Biological Effects of Exogenous Fructose 1,6 Diphosphate Magnesium Salt

Neuroprotective Mechanisms in Experimental Models of Ischemia and Hypoxia

In experimental models of neurological injury, FDP has demonstrated significant neuroprotective properties. These effects are attributed to its ability to support cellular energy production, modulate neuronal excitability, and influence ion transport mechanisms crucial for maintaining neural homeostasis.

FDP is recognized as a high-energy intermediate that can enhance glycolysis, helping to preserve cellular stores of adenosine (B11128) triphosphate (ATP) and prevent the rise of intracellular calcium in ischemic tissue. nih.govmdpi.com In a study involving a porcine model of embolic brain ischemic injury combined with hypothermic circulatory arrest, the administration of FDP was linked to significant improvements in cerebral energy metabolism. nih.govmdpi.com

Table 1: Effect of FDP on Cerebral Metabolic Markers in a Porcine Model of Ischemic Brain Injury

Metabolic Marker Observation in FDP-Treated Group Implication
Brain Lactate (B86563)/Pyruvate (B1213749) Ratio Significantly Lower Indicates enhanced metabolic efficiency
Brain Pyruvate Levels Significantly Higher Suggests support of energy metabolism

Data sourced from studies on Fructose-1,6-bisphosphate in pigs after ischemic brain injury. nih.govmdpi.com

FDP has been shown to possess significant, dose-dependent anticonvulsant activity in multiple rat models of acute seizures. nih.gov Its efficacy has been observed in seizures induced by chemical convulsants such as pilocarpine, kainic acid, and pentylenetetrazole. nih.gov The primary mechanism proposed for this anticonvulsant effect is the ability of FDP to shift glucose metabolism from the standard glycolytic pathway towards the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net This metabolic shift is believed to contribute to neuronal stability.

Table 2: Anticonvulsant Effects of FDP in a Pilocarpine-Induced Seizure Model in Rats

Parameter Effect of FDP Treatment
Seizure Onset Significantly Delayed
Seizure Score Significantly Decreased

Findings are based on research demonstrating the dose-dependent anticonvulsant activity of Fructose-1,6-bisphosphate. nih.gov

The regulation of intracellular chloride concentration via cation-chloride co-transporters (CCCs) is fundamental to the function of GABAergic inhibition in the brain. researchgate.net The primary transporters involved are the Na-K-Cl co-transporter 1 (NKCC1), which typically raises intracellular chloride, and the K-Cl co-transporter 2 (KCC2), which extrudes chloride. researchgate.net The balance between these two transporters is critical for maintaining the inhibitory nature of GABA signaling in mature neurons. ucsd.edu

In an amygdaloid-kindling model of temporal lobe epilepsy, FDP demonstrated anti-epileptogenic effects by modulating the expression of these key co-transporters. researchgate.net The kindling process was associated with a downregulation of KCC2 expression, which would impair GABAergic inhibition. Treatment with FDP was found to inhibit this kindling-induced downregulation of KCC2 and also decrease the expression of NKCC1. researchgate.net These findings suggest that a key neuroprotective mechanism of FDP involves preserving the inhibitory GABAergic system by favorably altering the balance between KCC2 and NKCC1 expression in hippocampal neurons. researchgate.net

Table 3: FDP Effect on Cation-Chloride Co-transporter Expression in a Kindling Seizure Model

Co-transporter Effect of Kindling (Control) Effect of FDP Treatment
KCC2 Expression Downregulated Downregulation was Inhibited

Data from a study on an amygdaloid-kindling model of temporal epilepticus. researchgate.net

Tissue Protective Effects in Non-Neural Experimental Ischemic Injury Models

The protective capacity of FDP extends beyond the central nervous system. In various animal models of ischemia-reperfusion injury affecting the heart, kidneys, and liver, FDP has been shown to mitigate tissue damage and preserve organ function.

In the context of myocardial ischemia, FDP administration has been shown to improve heart function and protect against ischemia-reperfusion injury. Fructose (B13574) diphosphate (B83284) magnesium (FDPM) in particular may offer a synergistic effect by combining the metabolic benefits of FDP with the electrophysiological stability provided by magnesium. Studies in rat models of myocardial ischemia-reperfusion have shown that FDPM was superior to either FDP (as a sodium salt) or magnesium sulfate (B86663) alone in improving hemodynamic parameters and reducing the release of cardiac enzymes that indicate cell damage.

In a rat model of acute myocardial ischemia, FDP administration led to significantly enhanced ATP levels within the ischemic tissue. This bioenergetic improvement was accompanied by significant functional recovery, including better maximal left ventricular pressure, contractility (dP/dt), and ejection fraction compared to controls. Mechanistically, FDP is thought to alleviate this injury by activating the JAK2/STAT3 signaling pathway, which is involved in cellular survival and protection against apoptosis.

Table 4: Myocardial Function and Bioenergetics in Rats Following Ischemia with FDP Treatment

Parameter Control Group FDP-Treated Group
Maximal Left Ventricular Pressure (mmHg) 69.1 +/- 1.9 100.5 +/- 5.4
dP/dt (mmHg/s) 2940 +/- 175 5296 +/- 531
Ejection Fraction (%) 20.4 +/- 1.4 29.1 +/- 1.7

Data from a study evaluating FDP administration on myocardial function after acute ischemia.

The protective effects of FDP have also been documented in models of renal and hepatic ischemia-reperfusion injury. FDP is believed to work by enhancing anaerobic energy production during the ischemic phase and by inhibiting the generation of oxygen free radicals by neutrophils during reperfusion.

In a rat model of bilateral renal artery occlusion, FDP infusion after the ischemic event provided significant functional and histological protection. Twenty-four hours after the injury, FDP-treated animals exhibited significantly lower blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, and higher inulin (B196767) clearance, with values approaching those of sham-operated rats. Renal histology was also better preserved in the FDP group.

Similarly, in rat models of hepatic ischemia-reperfusion, FDP demonstrated a protective effect on the liver, particularly by preserving the function of hepatic mitochondria. nih.gov Following ischemia and reperfusion, the cellular ATP level in FDP-treated livers was restored to over 50% of normal, compared to only 15% in control livers. nih.gov Furthermore, FDP treatment resulted in higher respiratory control ratios and adenine (B156593) nucleotide content in mitochondria and suppressed the formation of lipid peroxides during reperfusion. nih.gov

Table 5: Renal Function in Rats 24 Hours After Ischemic Injury

Parameter Control Group FDP-Treated Group
Blood Urea Nitrogen (BUN) Significantly Higher Significantly Lower
Creatinine Significantly Higher Significantly Lower
Inulin Clearance (µl/min/g) Significantly Lower 665 +/- 38

Data from a study on the attenuation of ischemic renal injury with Fructose 1,6-diphosphate.

Protection of Other Organs (e.g., Intestine) in Animal Models

Exogenous fructose-1,6-diphosphate (B8644906) (FDP) has demonstrated significant protective effects on the intestine in animal models of ischemia-reperfusion injury. This condition, which involves tissue damage caused by the restoration of blood flow after a period of restricted supply, is a critical concern in procedures like small bowel transplantation.

In a study involving rats subjected to 30 minutes of superior mesenteric artery occlusion, treatment with FDP resulted in markedly improved outcomes compared to control groups. The FDP-treated rats exhibited a 5-day survival rate of 93%, closely mirroring the 100% survival of the sham-operated group and standing in stark contrast to the 21% survival rate in the saline-treated controls. nih.gov Histological examination revealed that while control rats that died had transmural intestinal necrosis, only one FDP-treated rat showed partial necrosis. nih.gov This protective effect is attributed to FDP's ability to enhance anaerobic metabolism during the ischemic phase and inhibit the production of oxygen free radicals by neutrophils upon reperfusion. nih.gov

Further research on experimental small bowel transplantation in rats has reinforced these findings. When FDP was added to the University of Wisconsin preservation solution, it led to decreased intestinal damage and a lower incidence of bacterial translocation. researchgate.net The FDP-treated groups showed the lowest levels of histologic damage and reduced release of lactate dehydrogenase into the bloodstream. researchgate.net Mechanistically, this protection is linked to a reduction in adenosine triphosphate (ATP) depletion during cold ischemia and a decreased availability of substrates for free radical generation during reperfusion. researchgate.net

The table below summarizes the key findings from an animal study on intestinal ischemia-reperfusion injury.

Parameter FDP-Treated Group (Rats) Control Group (Rats) Sham-Operated Group (Rats)
5-Day Survival Rate 93%21%100%
Intestinal Necrosis Partial necrosis in one ratTransmural necrosis in deceased rats; partial in some survivorsNot observed
Post-Reperfusion Arterial Pressure Significantly higher than controlSignificantly lowerStable
White Blood Cell Count No significant change from pre-ischemic valuesSignificant increaseStable

Modulation of Immune Responses and Anti-Inflammatory Effects in Experimental Settings

Fructose-1,6-diphosphate exhibits notable immunomodulatory and anti-inflammatory properties in various experimental models. Its mechanism of action often involves the regulation of key inflammatory mediators and immune cell functions.

In studies on activated T-lymphocytes, FDP has been shown to suppress proliferation in a dose-dependent manner. This immunosuppressive effect extends to the genetic level, where FDP completely inhibited the mRNA expression of inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6) at concentrations of 500-5000 µg/ml. Furthermore, FDP dramatically inhibited the activation of crucial transcription factors, NF-kappaB and AP-1, which are central to the inflammatory response. The compound was also found to promote apoptosis (programmed cell death) in lymphocytes, suggesting a mechanism for resolving immune responses.

In models of experimental arthritis in mice, a single treatment with FDP markedly attenuated the condition, evidenced by a reduction in joint swelling, neutrophil infiltration, and articular hyperalgesia. researchgate.netnih.gov This effect was associated with a decrease in the production of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and IL-6, alongside an enhancement of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov The anti-inflammatory action of FDP in this context is linked to the systemic generation of extracellular adenosine and the subsequent activation of the adenosine A2a receptor. researchgate.netnih.gov This adenosinergic pathway is a key target for anti-inflammatory therapies.

The table below outlines the observed anti-inflammatory effects of FDP in experimental models.

Effect Model System Key Findings
Inhibition of T-Lymphocyte Proliferation Rat Spleen CellsFDP inhibited splenocyte proliferation in a dose-related manner.
Suppression of Inflammatory Cytokines Rat Spleen CellsCompletely inhibited IL-1 and IL-6 mRNA expression.
Inhibition of Transcription Factors Rat Spleen CellsDramatically inhibited ConA activation of NF-kappaB and AP-1.
Induction of Apoptosis Rat Spleen CellsInduced a 39% rate of apoptosis in activated splenocytes.
Attenuation of Arthritis Mouse ModelsReduced joint swelling, neutrophil infiltration, and production of TNF-α and IL-6. researchgate.netnih.gov
Promotion of Anti-Inflammatory Cytokines Mouse ModelsEnhanced the production of IL-10. researchgate.netnih.gov

Role in Stem Cell Viability and Regenerative Medicine in Experimental Systems

In the field of regenerative medicine, the viability of transplanted cells is paramount. Fructose-1,6-diphosphate has been investigated for its potential to protect and enhance the survival of adipose-derived stem cells (ASCs), particularly under the ischemic (low oxygen) conditions that are common after transplantation. In vitro experiments have shown that FDP can promote the viability of ASCs when they are subjected to hypoxia and the absence of fetal bovine serum, conditions that mimic the harsh environment of a graft site. nih.govresearchgate.net This protective capability suggests that FDP could be a valuable supplement in stem cell-based therapies to improve cell survival and therapeutic outcomes. nih.gov

Successful fat grafting is highly dependent on the rapid establishment of a new blood supply, a process known as angiogenesis. Research using a nude mouse model for fat grafting has demonstrated that systemic administration of FDP significantly improves graft survival. nih.govnih.gov Grafts in FDP-treated mice showed attenuated volume and weight reduction over 12 weeks post-implantation. nih.gov

Histological analysis confirmed that FDP treatment led to increased blood vessel formation within the grafts. nih.govresearchgate.net This enhanced vascularization is crucial for supplying oxygen and nutrients to the transplanted adipocytes and ASCs, thereby improving their viability and function. The pro-angiogenic effect is further supported by in vitro findings where FDP increased the expression of vascular endothelial growth factor (VEGF) mRNA in ASCs under ischemic conditions. nih.govresearchgate.netnih.gov By promoting neovascularization, FDP helps to mitigate the core problem of ischemia that often leads to graft failure. nih.gov

Experimental Model FDP Intervention Observed Effects on Fat Graft
Nude Mice with Human Lipoaspirate Grafts Daily intraperitoneal injectionAttenuated volume and weight reduction. nih.gov
Enhanced adipocyte viability and function. nih.gov
Increased blood vessel formation (angiogenesis). nih.govresearchgate.net
Decreased inflammation. nih.govnih.gov
Human Adipose-Derived Stem Cells (in vitro) Addition to culture medium under ischemiaPromoted ASC viability. nih.govresearchgate.net
Increased VEGF mRNA expression. nih.govnih.gov

Fructose-1,6-Diphosphate in Cancer Cell Metabolism Research

Fructose-1,6-diphosphate is a central intermediate metabolite in glycolysis, the metabolic pathway that converts glucose into pyruvate. Many cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming is considered a hallmark of cancer, as it supports the rapid proliferation of tumor cells by providing not only ATP but also essential building blocks for biosynthesis.

Research has also uncovered a direct link between high glycolytic flux and oncogenic signaling pathways. Studies in yeast and mammalian cells have revealed that F-1,6-BP can act as a signaling molecule, directly binding to and activating Ras, a major proto-oncogene product that regulates cell proliferation. nih.govresearchgate.netdoaj.org This suggests that the high levels of F-1,6-BP resulting from the Warburg effect could create a positive feedback loop, where enhanced glycolysis stimulates oncogenic signaling, further promoting cancer cell proliferation. nih.gov Therefore, F-1,6-BP is not merely a passive intermediate but an active regulator influencing the metabolic and signaling landscape of cancer cells.

Interaction with Hypoxia-Inducible Factor-1 (HIF-1) in Cancer Studies

The interaction between fructose-1,6-diphosphate and Hypoxia-Inducible Factor-1 (HIF-1) in cancer is primarily understood through the regulatory role of the enzyme Fructose-1,6-bisphosphatase 1 (FBP1). nih.govnih.govnih.gov FBP1 is a rate-limiting enzyme in gluconeogenesis that hydrolyzes fructose-1,6-bisphosphate (F-1,6-BP) into fructose-6-phosphate (B1210287). nih.govwikipedia.org In many cancers, FBP1 expression is downregulated, which is associated with poor patient prognosis. nih.govresearchgate.net

Research has revealed a catalytic activity-independent function of FBP1 as a nuclear repressor of HIF. nih.govnih.gov HIF-1 is a critical transcription factor that enables cellular adaptation to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment. nih.govmdpi.com By promoting the expression of genes involved in glycolysis, angiogenesis, and metastasis, HIF-1 activation is linked to tumor progression and resistance to therapy. nih.govmdpi.com

Studies in clear cell renal cell carcinoma (ccRCC) and breast cancer have demonstrated that FBP1 can directly interact with the HIF inhibitory domain in the nucleus. nih.govnih.gov This interaction inhibits HIF's transcriptional activity, thereby suppressing the expression of HIF target genes such as PDK1, LDHA, GLUT1, and VEGF. nih.govnih.gov Consequently, the overexpression of FBP1 in cancer cells has been shown to inhibit tumor growth and migration under hypoxic conditions. nih.gov The loss of FBP1, conversely, enhances HIF activity. nih.gov

Under hypoxic conditions, HIF-1α can increase the expression of Aldolase (B8822740) A (ALDOA), an enzyme that converts F-1,6-BP into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. nih.gov This action boosts lactate production and reduces the degradation of HIF-1α, thereby promoting the invasive capabilities of tumor cells. nih.gov Therefore, while exogenous F-1,6-BP is a key metabolite, its direct interaction with HIF-1 is less characterized than the well-documented role of its regulating enzyme, FBP1, in modulating HIF-1's function in cancer progression. nih.govnih.gov

Pharmacokinetics and Cellular Uptake in Experimental Animal Models

The study of exogenously administered Fructose-1,6-diphosphate (FDP) has been crucial in understanding its potential protective effects in tissues, particularly during hypoxic or ischemic events. nih.govnih.govresearchgate.net Despite the general assumption that charged, phosphorylated sugars cannot readily cross cell membranes, evidence from animal models indicates that FDP is absorbed and distributed to various tissues after administration. nih.gov

Mechanisms of Exogenous Fructose-1,6-Diphosphate Transport Across Biological Membranes

The transport of exogenous Fructose-1,6-diphosphate across cellular membranes is a complex process that challenges the conventional understanding of molecule transport. Although FDP is a charged molecule, studies have provided direct evidence that it can enter cells intact and participate in metabolic pathways. nih.govnih.gov

Key findings on the transport mechanisms include:

Direct Cellular Uptake : Research using 13C-labeled FDP and nuclear magnetic resonance (NMR) spectroscopy has shown that exogenous FDP is taken up by vascular smooth muscle cells and metabolized, confirming it crosses the cell membrane. nih.gov

Saturable and Non-Saturable Transport : In rat cardiac myocytes, FDP uptake occurs via two distinct processes. nih.gov One is a high-affinity, saturable component that is active at micromolar concentrations, suggesting the involvement of a specific membrane transport protein. nih.gov The other is a nonsaturable component that becomes dominant at higher, millimolar concentrations. nih.gov

Characteristics of High-Affinity Transport : The high-affinity uptake system in cardiac myocytes is inhibited by other phosphorylated compounds, particularly those with two phosphoryl groups separated by a sufficient distance. nih.gov The calculated activation energy for this transport is between 15-50 kJ/mol, which is consistent with other membrane transport processes. nih.gov

Endothelial Cell Transport : Studies have also demonstrated a dose-dependent uptake of 14C-labeled FDP into endothelial cells, indicating that these cells, which form the lining of blood vessels, can transport the molecule. nih.gov

While a specific transporter has not been definitively identified, these findings collectively indicate that dedicated mechanisms exist for the cellular uptake of exogenous FDP, allowing it to exert its biological effects within the cell. nih.govnih.gov

Tissue Distribution and Metabolic Fate in Animal Studies

Following administration in animal models, exogenous Fructose-1,6-diphosphate is distributed to a variety of tissues where it is subsequently metabolized. nih.govresearchgate.net Pharmacokinetic studies in rats after intraperitoneal and oral administration have provided detailed insights into its distribution and persistence in different organs. nih.gov

Tissue Distribution: A study in adult male Sprague-Dawley rats administered a single intraperitoneal dose of FDP showed a rapid increase in FDP levels in the blood and several tissues. nih.govnih.govresearchgate.net Levels of FDP were measured in blood, brain, liver, kidney, muscle, and fat. nih.gov Notably, FDP levels in the blood and brain increased simultaneously, indicating that FDP can cross the blood-brain barrier without a significant lag. nih.govresearchgate.net While FDP levels in the liver, kidney, muscle, and fat returned to baseline by 12 hours, they remained elevated in the blood and brain, suggesting different kinetics in these compartments. nih.govresearchgate.net Further experiments confirmed that FDP is taken up by cells within the brain and is not simply trapped in the capillary endothelial cells. nih.gov

TissueObservation after Intraperitoneal Administration in RatsCitation
BloodLevels increase rapidly and remain elevated at 12 hours, though decreased from peak levels. nih.gov
BrainLevels increase simultaneously with blood and do not significantly decrease from peak levels at 12 hours. FDP crosses the blood-brain barrier. nih.govresearchgate.net
LiverLevels increase but fall to baseline by 12 hours. nih.gov
KidneyLevels increase but fall to baseline by 12 hours. nih.gov
MuscleLevels increase significantly at 1 hour and return to baseline by 12 hours. nih.gov
FatLevels increase significantly at 1 hour and return to baseline by 12 hours. nih.govresearchgate.net

Metabolic Fate: Once distributed into tissues, exogenous F-1,6-BP enters cellular metabolism. In vitro studies with hog carotid artery segments demonstrated that F-1,6-BP is metabolized to lactate, with production being greater under hypoxic conditions than normoxic ones. nih.gov This indicates that exogenous F-1,6-BP can serve as a glycolytic intermediate to support energy production, particularly when oxygen is scarce. nih.govscispace.com Furthermore, during oral administration studies, it was suggested that FDP is partly depleted during the absorption process, likely being consumed by intestinal epithelium cells. scispace.comdoaj.org This consumption by intestinal cells points to its role as an immediate energy substrate for the gut lining. doaj.org

Advanced Research Directions and Methodological Approaches for Fructose 1,6 Diphosphate Studies

Non-Enzymatic Formation of Fructose-1,6-Diphosphate (B8644906) in Prebiotic Chemistry Models

The origin of essential metabolic pathways, such as gluconeogenesis, before the evolution of complex enzymes is a central question in prebiotic chemistry. Research has provided compelling evidence that key reactions in sugar metabolism can occur non-enzymatically under conditions plausible for early Earth. Specifically, the formation of fructose-1,6-diphosphate, a critical intermediate in glycolysis and gluconeogenesis, has been demonstrated in the absence of enzymes.

A significant discovery is the non-enzymatic aldol (B89426) condensation of the three-carbon phosphates glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP) to form fructose-1,6-diphosphate. pnas.orgcam.ac.ukresearchgate.net This reaction, which mirrors the enzymatic aldolase (B8822740) reaction in modern gluconeogenesis, has been shown to occur spontaneously in ice. pnas.orgresearchgate.net The frozen state is believed to facilitate the reaction by concentrating the reactants. researchgate.net In these frozen solutions, fructose-1,6-diphosphate has been observed to accumulate continuously over several months. pnas.orgcam.ac.ukresearchgate.net This finding suggests a plausible scenario for the prebiotic synthesis and accumulation of larger, more stable sugar phosphates from smaller, less stable precursors. pnas.orgresearchgate.net

Furthermore, this non-enzymatic synthesis is significantly accelerated by simple amino acids, particularly glycine (B1666218) and lysine, which could have been present on early Earth. pnas.orgcam.ac.ukresearchgate.net The catalytic role of these amino acids suggests a potential bridge between simple prebiotic chemical reactions and the emergence of the first amino-acid-based enzymes. pnas.orgcam.ac.uk This concept of a primitive, non-enzymatic version of gluconeogenesis provides a potential explanation for how the anabolic production of sugars could have originated, forming a foundational link in the evolution of metabolic pathways. rsc.org

Table 1: Key Factors in Prebiotic Fructose-1,6-Diphosphate Synthesis

FactorRole in Non-Enzymatic SynthesisSupporting Evidence
Frozen Environment (Ice) Concentrates reactants (G3P and DHAP), facilitating the aldol condensation.Continuous accumulation of Fructose-1,6-diphosphate observed over months in frozen solutions. pnas.orgcam.ac.uk
Glyceraldehyde 3-phosphate (G3P) A three-carbon precursor molecule in the aldol condensation reaction.Identified as a key reactant in the non-enzymatic formation of fructose-1,6-bisphosphate. researchgate.netrsc.org
Dihydroxyacetone phosphate (DHAP) A three-carbon precursor molecule that condenses with G3P.Identified as a key reactant in the non-enzymatic formation of fructose-1,6-bisphosphate. researchgate.netrsc.org
Simple Amino Acids (e.g., Glycine, Lysine) Act as catalysts, accelerating the rate of the aldol condensation.Demonstrated to speed up the reaction, suggesting a link to the origin of enzymatic catalysis. pnas.orgcam.ac.ukrsc.org

Application of Advanced Spectroscopic Techniques for Fructose-1,6-Diphosphate Quantification and Metabolomics (e.g., LC-MS, NMR Spectroscopy)

The accurate quantification of fructose-1,6-diphosphate and other phosphorylated intermediates is crucial for studying metabolic fluxes and enzyme kinetics. Advanced spectroscopic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are central to modern metabolomics for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a highly sensitive and specific method for the analysis of sugar phosphates. nih.gov LC-MS methods have been developed to separate and quantify fructose-1,6-diphosphate from its isomers and related metabolites, such as fructose-6-phosphate (B1210287). nih.govresearchgate.net These methods often utilize columns like the Phenomenex Luna NH2 and employ techniques such as electrospray ionization (ESI) in negative polarity for detection. nih.gov The detection is typically performed in selected ion monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of the anions, which is 339 for fructose-1,6-diphosphate. nih.gov Method validation demonstrates high accuracy, precision, and low limits of detection (LOD) and quantification (LOQ), often in the low micromolar or even picomolar range, making it possible to identify and quantify more than 15 intracellular metabolites in parallel from minimal sample volumes. nih.govresearchgate.netoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complementary, non-destructive approach for metabolite analysis. researchgate.net While generally less sensitive than MS, NMR is highly quantitative and provides detailed structural information, which is invaluable for distinguishing isomers and tracking metabolic pathways using stable isotopes (e.g., ¹³C). nih.gov ³¹P NMR is particularly useful for studying phosphorylated compounds, allowing for the direct detection and characterization of metabolites like fructose-1,6-diphosphate within complex biological mixtures. nih.gov Furthermore, multidimensional NMR techniques, such as 2D ¹H-¹³C HSQC and ¹H-³¹P HSQC-TOCSY, can resolve overlapping signals and confirm metabolite assignments, providing a comprehensive view of the metabolome. nih.gov Studies using [U-¹³C]fructose and ¹³C NMR have successfully elucidated the metabolic pathways of fructose (B13574) conversion to glucose, identifying the contribution of the phosphorylation of fructose-1-phosphate (B91348) to fructose-1,6-bisphosphate. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Fructose-1,6-Diphosphate Analysis

TechniquePrincipleAdvantagesKey Parameters
LC-MS Separation by chromatography followed by mass-based detection and quantification.High sensitivity, high specificity, suitable for complex mixtures.LOD: 0.44 µM nih.govLOQ: 1.47 µM nih.govm/z: 339 (F1,6BP) nih.gov
NMR Spectroscopy Detection of nuclei based on their magnetic properties in a magnetic field.Non-destructive, highly quantitative, provides structural information, excellent for isotope tracer studies.Nuclei: ³¹P, ¹³C, ¹H nih.govnih.govExperiments: 1D, 2D HSQC, 2D HSQC-TOCSY nih.gov

Genetic and Molecular Engineering Strategies to Elucidate FBPase and Related Enzyme Functions

Understanding the precise role and regulation of enzymes involved in fructose-1,6-diphosphate metabolism, such as fructose-1,6-bisphosphatase (FBPase) and phosphofructokinase (PFK), is fundamental to metabolic research. Genetic and molecular engineering provide powerful tools to investigate these enzyme functions in vivo and in vitro.

Genetic Engineering strategies involve the manipulation of the genes encoding these enzymes within an organism. youtube.comyoutube.com For instance, overexpressing the gene for FBPase (fbp) in microorganisms like Corynebacterium glutamicum has been shown to significantly increase the metabolic flux through the pentose (B10789219) phosphate pathway, leading to enhanced production of valuable compounds like lysine. nih.gov In these studies, the natural promoter of the fbp gene is replaced with a stronger promoter to amplify its expression. nih.gov Conversely, creating gene knockouts or introducing specific mutations can help elucidate the enzyme's physiological importance. wikipedia.org Studies on FBPase deficiency, a human metabolic disorder, utilize genetic analysis to identify mutations in the FBP1 gene, linking specific genetic changes to loss of enzyme function and disease phenotype. nih.govgenecards.org

Molecular Engineering and Simulation approaches focus on the enzyme's structure and catalytic mechanism. Techniques like site-directed mutagenesis are used to alter specific amino acid residues in the enzyme's active or allosteric sites. By observing the resulting changes in kinetic properties, researchers can determine the function of individual residues. For related enzymes like phosphofructokinase-2, X-ray crystallography provides detailed three-dimensional structures, revealing how substrates, products, and allosteric inhibitors bind. rsc.org This structural data, combined with molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, allows for the investigation of the phosphoryl transfer mechanism at an atomic level. rsc.org These computational approaches can predict conformational changes and calculate activation free energies for different proposed mechanisms (e.g., associative vs. dissociative), clarifying the specific roles of key amino acid residues in catalysis. rsc.org

Comparative Biochemistry of Fructose-1,6-Diphosphate in Diverse Organisms (e.g., Hibernating Animals, Microorganisms)

The metabolism of fructose-1,6-diphosphate and the regulation of its associated enzymes show remarkable adaptations across diverse organisms, reflecting different physiological needs and environmental conditions.

In hibernating animals , such as the golden-mantled ground squirrel (Spermophilus lateralis) and the brown bear (Ursus arctos), metabolic rates are drastically suppressed during winter torpor. nih.govresearchgate.net The enzymes regulating glycolysis and gluconeogenesis, including FBPase and fructose-1,6-bisphosphate aldolase, are adapted to function at low body temperatures. wikipedia.orgnih.gov For example, ground squirrel aldolase shows a smaller increase in its Michaelis constant (K_m) for fructose-1,6-diphosphate at 5°C compared to the rabbit enzyme, indicating a better efficiency at low temperatures. nih.gov Furthermore, inhibition of these enzymes is a key regulatory strategy. During hibernation, anoxic conditions can inhibit FBPase, and increased levels of inorganic phosphate can inhibit aldolase, both contributing to the shutdown of glycolysis. wikipedia.orgnih.gov This precise regulation helps conserve energy stores during prolonged periods of inactivity and fasting.

In anoxia-tolerant vertebrates like the red-eared slider turtle (Trachemys scripta elegans), survival for long periods without oxygen requires significant metabolic adjustments. mdpi.com Studies on anoxic turtles show a significant decrease in the maximal activity of liver FBPase and a reduced sensitivity to its substrate, fructose-1,6-bisphosphate. mdpi.com This downregulation of gluconeogenesis is achieved in part through post-translational modifications, such as increased threonine phosphorylation of the FBPase enzyme, which helps to minimize energy expenditure when oxygen is unavailable. mdpi.com

In microorganisms , fructose-1,6-diphosphate is a key metabolic regulator, acting as a flux-signaling metabolite whose intracellular concentration often correlates with the glycolytic flux. rug.nl It controls the activity of various transcription factors and enzymes in pathways beyond just glycolysis and gluconeogenesis, including amino acid and nucleotide synthesis. rug.nl The enzymes involved also show diversity. For instance, bacteria and archaea can possess Class II fructose-bisphosphate aldolases, which are mechanistically different from the Class I enzymes found in animals. nih.gov In some pathogenic bacteria like Francisella novicida, the fructose-bisphosphate aldolase not only plays a central metabolic role but also acts as a transcriptional regulator, highlighting the multifunctional nature of these core metabolic enzymes. nih.gov Furthermore, different groups of FBPases have been identified, such as the FBPase V found in thermophilic archaea, which has a novel protein fold compared to other FBPases. wikipedia.org

Table 3: Regulation of Fructose-1,6-Diphosphate Metabolism in Diverse Organisms

Organism/ConditionKey Enzyme(s)Observed Adaptation/RegulationPhysiological Significance
Hibernating Ground Squirrel Fructose-bisphosphate aldolaseK_m for F1,6BP is less sensitive to cold; inhibited by inorganic phosphate at low temperatures. nih.govMaintains enzyme efficiency at low body temperatures and helps suppress glycolysis to conserve energy. nih.gov
Anoxic Turtle Fructose-1,6-bisphosphatase (FBPase)Decreased maximal activity and substrate sensitivity; increased phosphorylation. mdpi.comDownregulates energy-consuming gluconeogenesis during oxygen deprivation. mdpi.com
Microorganisms (F. novicida) Fructose-bisphosphate aldolaseActs as a transcriptional regulator in addition to its metabolic role. nih.govLinks central metabolism with the regulation of gene expression, aiding in adaptation and pathogenesis. nih.gov
Microorganisms (C. glutamicum) Fructose-1,6-bisphosphatase (FBPase)Overexpression redirects carbon flux towards the pentose phosphate pathway. nih.govCan be engineered to enhance the production of commercially valuable biosynthetic products. nih.gov

Q & A

Q. How should fructose-1,6-diphosphate magnesium salt solutions be prepared and stored to ensure stability in enzymatic assays?

Methodological Answer:

  • Preparation: Dissolve the compound in deionized water or 30% glycerol to maintain solubility and prevent precipitation. Adjust pH to 7.4–7.6 using Tris-HCl or similar buffers to mimic physiological conditions .
  • Storage: Aliquot and store at –20°C in airtight, light-protected containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this degrades the labile phosphate ester bonds .
  • Verification: Confirm concentration spectrophotometrically (e.g., NADH-linked enzymatic assays) or via HPLC. Monitor for inorganic phosphate (Pi) contamination using the Fiske-Subbarow method .

Q. What standardized methods are used to validate the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Testing: Use thin-layer chromatography (TLC) with ≥98% purity as a benchmark. Quantify impurities like free phosphate or fructose via enzymatic coupling (e.g., aldolase activity assays) .
  • Structural Confirmation: Employ ¹H-NMR to verify the intact fructose backbone and phosphate groups. For magnesium content, use atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
  • Functional Validation: Test activation of Mg²⁺-dependent enzymes (e.g., fructose-1,6-bisphosphatase) to confirm bioactivity .

Advanced Research Questions

Q. How does magnesium ion concentration modulate the pH-dependent activity of fructose-1,6-diphosphatase (FDPase) and other Mg²⁺-sensitive enzymes?

Methodological Answer:

  • Mechanistic Insight: Mg²⁺ neutralizes negative charges near enzyme active sites, altering substrate accessibility. For FDPase, increasing Mg²⁺ shifts pH optima from alkaline to neutral (e.g., pH 7.6 at 1 mM Mg²⁺) .
  • Experimental Design: Titrate Mg²⁺ (0.5–5 mM) in assay buffers and measure enzyme kinetics (Km, Vmax) at varying pH. Use EDTA to chelate excess Mg²⁺ and study reversibility .
  • Data Interpretation: Plot activity vs. Mg²⁺ concentration to identify cooperative binding effects. Compare with mutants lacking Mg²⁺-binding residues .

Q. What strategies resolve contradictory data on fructose-1,6-diphosphate’s allosteric effects across enzymatic systems (e.g., activation vs. inhibition)?

Methodological Answer:

  • System-Specific Factors: Assess co-factor requirements (e.g., Mg²⁺ vs. Ca²⁺), substrate competition (e.g., fructose-6-phosphate), and isoform-specific enzyme differences (e.g., aldolase A vs. B) .
  • Cross-Validation: Use orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. kinetic assays for activity). Replicate findings in knockout models or with enzyme inhibitors .
  • Meta-Analysis: Compare structural data (e.g., X-ray crystallography of enzyme-substrate complexes) to identify steric or electrostatic interactions driving divergent effects .

Q. How can researchers minimize inorganic phosphate (Pi) contamination in enzymatic assays using this compound?

Methodological Answer:

  • Reagent Purification: Precipitate Pi contaminants using magnesium acetate (0.4–0.8 M) and verify via Fiske-Subbarow testing. Use ultra-pure enzymes (e.g., phosphoglycerate kinase) to avoid exogenous Pi .
  • Assay Optimization: Include Pi scavengers like 7-methylguanosine or glycogen phosphorylase. Use coupled assays with purine nucleoside phosphorylase to quantify Pi dynamically .
  • Quality Control: Pre-incubate reagents with Pi-free controls and subtract background activity. Store substrates at –80°C if long-term stability is critical .

Q. What mechanistic models explain the neuroprotective effects of this compound in hypoxic-ischemic injury?

Methodological Answer:

  • Metabolic Rescue: Fructose-1,6-diphosphate bypasses glycolysis bottlenecks, restoring ATP in energy-depleted neurons. Measure ATP/ADP ratios via luciferase assays in oxygen-glucose deprivation (OGD) models .
  • Redox Modulation: The compound scavenges reactive oxygen species (ROS). Use fluorescent probes (e.g., DCFH-DA) to quantify ROS reduction in primary neuronal cultures .
  • Signal Pathway Analysis: Investigate Akt/mTOR or HIF-1α pathways via Western blot or qPCR. Compare outcomes with Mg²⁺-free analogs to isolate ion-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.